2-(3,4-dimethylphenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide
Description
This compound belongs to the 1,3,4-oxadiazole class, a heterocyclic scaffold widely explored in medicinal chemistry due to its metabolic stability and diverse pharmacological activities. Structurally, it features:
- A 1,3,4-oxadiazole core substituted with a phenylsulfanylmethyl group at position 3.
- An acetamide side chain linked to the oxadiazole’s sulfur atom, terminating in a 3,4-dimethylphenyl group.
Cyclization of thiosemicarbazides or hydrazides with carbon disulfide .
S-alkylation of oxadiazole-thione intermediates with halogenated acetamides .
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-8-9-15(10-14(13)2)11-17(23)20-19-22-21-18(24-19)12-25-16-6-4-3-5-7-16/h3-10H,11-12H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFFVJBOMIZKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=NN=C(O2)CSC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-N-{5-[(phenylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide (CAS Number: 921773-90-2) is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Molecular Characteristics
- Molecular Formula : C₁₉H₁₉N₃O₂S
- Molecular Weight : 353.4 g/mol
- CAS Number : 921773-90-2
The structure of the compound features a dimethylphenyl group attached to an oxadiazole moiety, which is known for various biological activities. The presence of the phenylsulfanyl group may enhance its lipophilicity and biological efficacy.
Antimicrobial Activity
Recent studies have indicated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The following table summarizes findings related to the antimicrobial activity of similar oxadiazole derivatives:
The compound has shown promising results against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, with mechanisms likely involving disruption of bacterial cell wall synthesis.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. For instance, a study demonstrated that certain oxadiazole compounds inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Oxadiazole A | HCT116 (colon cancer) | 0.47 | |
| Oxadiazole B | MCF7 (breast cancer) | 1.4 | |
| This compound | HUH7 (liver cancer) | TBD* |
*To Be Determined based on ongoing research.
The biological activity of This compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The oxadiazole moiety can inhibit key enzymes involved in cellular processes.
- Cell Membrane Disruption : The lipophilic nature of the compound aids in permeating cell membranes, enhancing its bioavailability and efficacy.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or inhibit DNA synthesis pathways.
Study on Antimicrobial Efficacy
A study conducted by Selvaraj et al. synthesized various 1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity against several pathogens. The results indicated that compounds with similar structural features to our target compound exhibited moderate to excellent antimicrobial effects against both bacterial and fungal strains.
Study on Anticancer Properties
Research by Ahsan et al. focused on disubstituted oxadiazoles and their anticancer properties against various cell lines. The study found that certain derivatives displayed significant cytotoxicity against HCT116 and MCF7 cell lines, suggesting that structural modifications could enhance potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs, focusing on substituent variations, physicochemical properties, and biological activities:
Notes:
- Molecular Weight : Calculated based on substituents; *estimated for the target compound.
- Biological Activities: Antibacterial: Compound 7o (from ) showed superior activity against Gram-negative Salmonella typhi (MIC = 12.5 µg/mL) compared to ciprofloxacin, attributed to the 4-chlorophenoxy group enhancing membrane disruption. Enzymatic Inhibition: Derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) showed moderate α-chymotrypsin inhibition (~40–60% at 100 µM) .
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Phenylsulfanylmethyl vs. Indolylmethyl: The target’s phenylsulfanylmethyl group may reduce cytotoxicity compared to indole-based derivatives (e.g., ), which showed higher cellular toxicity (e.g., 80% cell death at 10 µM). Chlorophenoxy vs. Phenylsulfanyl: The 4-chlorophenoxy group in 7o enhances antibacterial potency but increases molecular weight (~407 g/mol) compared to the target compound.
Spectroscopic Validation :
- IR/NMR Trends : All analogs show characteristic peaks for oxadiazole (C=N stretch at 1600–1650 cm⁻¹) and acetamide (N-H bend at 3300 cm⁻¹) .
- Mass Spectrometry : HRMS data for indole derivatives (e.g., [M+H]+ = 436.0896) align with theoretical values, confirming synthetic accuracy.
Cytotoxicity and Selectivity: Compounds with 3,4-dimethylphenyl groups (e.g., 7o ) exhibit lower cytotoxicity (IC₅₀ > 100 µM in normal cells) compared to dichlorophenyl analogs, suggesting improved therapeutic indices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
